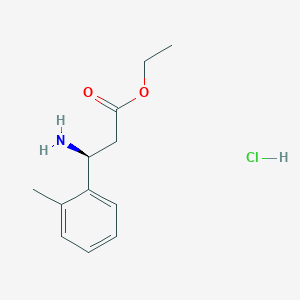
ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride
描述
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride, also known as ethyl aminophenylpropanoate hydrochloride, is a synthetic compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 253.7 g/mol. Ethyl aminophenylpropanoate hydrochloride is used as a reagent in organic synthesis, as a model compound for drug discovery, and as a tool for studying the biochemical and physiological effects of drugs.
科学研究应用
Spectroscopic and Diffractometric Study
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride, due to its complex structural and chemical properties, has been the subject of various scientific research efforts aimed at understanding its polymorphism, a phenomenon where compounds with the same chemical composition can exist in different structural forms. A study focused on characterizing two polymorphic forms of a related investigational pharmaceutical compound using advanced spectroscopic and diffractometric techniques. These techniques included capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) studies, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Crystal Packing Interactions
Another research direction explores the crystal packing of ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride and related compounds. A study by Zhang et al. (2011) revealed the importance of N⋯π and O⋯π interactions, rather than traditional hydrogen bonding, in the crystal packing of certain ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, suggesting similar noncovalent interactions might play roles in the stabilization of crystal structures of related compounds (Zhang, Wu, & Zhang, 2011).
Corrosion Inhibition
Research has also extended into the application of diamine derivatives of ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride as corrosion inhibitors. Herrag et al. (2010) synthesized new diamine derivatives and investigated their inhibitive action against the corrosion of mild steel in hydrochloric solution, showing that these compounds can offer significant protection against corrosion, pointing towards their industrial application in metal preservation (Herrag et al., 2010).
Asymmetric Biocatalysis
In the field of asymmetric synthesis, the compound has been used as a precursor in biocatalytic processes. For instance, Li et al. (2013) reported the isolation of a new strain of Methylobacterium oryzae for the enantioselective production of S-3-amino-3-phenylpropionic acid, an important intermediate in pharmaceutical manufacturing. This research underscores the potential of microbial biocatalysis in the chiral synthesis of pharmacologically relevant molecules (Li et al., 2013).
属性
IUPAC Name |
ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZIASODXNEIKO-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)

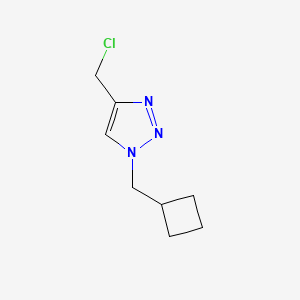

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)
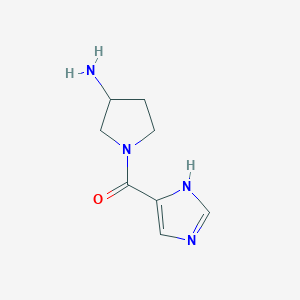
![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)

amine](/img/structure/B1487971.png)
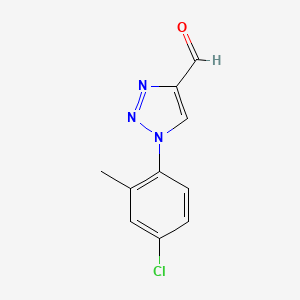
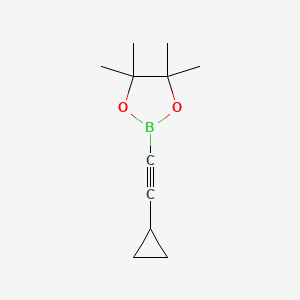

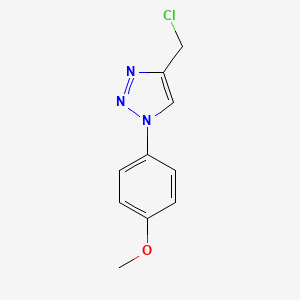
![4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1487978.png)